3-Tetradecynoic acid
Description
Properties
CAS No. |
55182-76-8 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
tetradec-3-ynoic acid |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-10,13H2,1H3,(H,15,16) |
InChI Key |
NXRVELJJJOMFAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC#CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Tetradecynoic acid can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes with alkyl halides, followed by oxidation to introduce the carboxylic acid group. Another method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon triple bond.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Isomerization Reactions
3-Tetradecynoic acid undergoes isomerization when treated with the sodium salt of 1,2-diaminoethane (ethylenediamine). This reaction produces E,Z-3,5-tetradecadienoic acid (1) and E,E-3,5-tetradecadienoic acid (2) in approximately equal ratios. Key findings include:
-
Reaction Conditions : Heating at reflux for 5 minutes in a polar aprotic solvent (e.g., THF or pyridine) .
-
Product Distribution :
Starting Material Products (Yield) Ratio (1:2) This compound 1 + 2 (50% total) 1:1
Irreversibility of A² to A³ Isomerization
The isomerization of this compound to dienoic acids is irreversible under standard conditions. Notably:
-
No reversion to 2-tetradecynoic acid occurs, even with prolonged heating .
-
This contrasts with other isomers (e.g., 5-tetradecynoic acid), which reversibly form allenic intermediates before rearranging .
Position-Dependent Reactivity
The position of the triple bond influences reaction pathways. For example:
-
Terminal Proximity : Isomers with triple bonds closer to the methyl terminus (e.g., 11-tetradecynoic acid) yield 1this compound alongside 1 and 2 .
-
Mid-Chain Isomers : 5-, 7-, and 9-tetradecynoic acids predominantly form 1 and 2 (60–80% yield) under identical conditions .
Mechanistic Insights
The reaction proceeds via base-mediated deprotonation at the α-carbon, forming a conjugated anion that stabilizes through resonance. Key observations:
-
No Allenic Intermediates : Rapid rearrangement prevents accumulation of allenic species .
-
Steric and Electronic Effects : The carboxyl group directs regioselectivity, favoring dienoic acid formation over terminal alkyne migration .
Comparative Reaction Outcomes
The table below summarizes isomerization outcomes for tetradecynoic acid derivatives:
| Starting Isomer | Major Products | Yield (%) | Minor Products |
|---|---|---|---|
| This compound | 1 + 2 | 50 | – |
| 5-Tetradecynoic acid | 1 + 2 | 70 | – |
| 7-Tetradecynoic acid | 1 + 2 | 60 | – |
| 9-Tetradecynoic acid | 1 + 2 | 60 | 1this compound (20%) |
| 11-Tetradecynoic acid | 1 + 2 | 42 | 1this compound (27%) |
Stability and Side Reactions
Scientific Research Applications
Antibacterial Applications
- Antibacterial Activity of aFA: aFA exhibits antibacterial activity against nosocomial pathogens . The position of the triple bond in the carbon chain is critical for its antibacterial effect .
- 2-Hexadecynoic Acid Studies: Sanabria-Ríos and colleagues have extensively studied 2-hexadecynoic acid, demonstrating that the triple bond at the C-2 position in a C16-aFA is essential for its antibacterial activity . They also found that the bactericidal activity of aFA against methicillin-resistant Staphylococcus aureus (MRSA) decreases as the triple bond moves farther from the carboxyl group .
Synthesis and Chemical Reactions
- Isomerization: 2-Tetradecynoic acid can be converted to 3-tetradecynoic acid under the influence of a strong base, such as the sodium salt of 1,2-diaminoethane in 1,2-diaminoethane .
- Dimerization: 2-Tetradecynoic acid undergoes base-mediated dimerization, resulting in the formation of (Z)-2-(1-dodecynyl)-3-undecyl-pent-2-en-1,5-dioic diacid, which can be isolated as the monomethyl ester after treatment with methanolic HCl .
Antioxidant and Anti-inflammatory Properties
- Antioxidant Action: 9-Tetradecynoic acid is identified as one of the important compounds with antioxidant action .
- Marine Fungi Bioactives: Research has identified 9-tetradecynoic acid as a bioactive compound from marine fungi with potential anti-inflammatory properties .
Other Potential Applications
Mechanism of Action
The mechanism of action of 3-tetradecynoic acid involves its interaction with specific molecular targets, such as enzymes involved in fatty acid metabolism. The triple bond in its structure allows it to act as an inhibitor by binding to the active site of these enzymes, thereby blocking their activity. This inhibition can affect various metabolic pathways and cellular processes.
Comparison with Similar Compounds
Structural Isomers: Positional Variations of the Triple Bond
3-Tetradecynoic acid belongs to a family of tetradecynoic acids differing in the position of the triple bond. These isomers share the molecular formula C₁₄H₂₄O₂ but exhibit distinct physicochemical and reactivity profiles:
| Compound Name | Triple Bond Position | Notable Properties |
|---|---|---|
| This compound | Δ³ | Terminal alkyne; high reactivity in click chemistry |
| 4-Tetradecynoic acid | Δ⁴ | Internal alkyne; reduced reactivity vs. terminal |
| 5-Tetradecynoic acid | Δ⁵ | Internal alkyne; intermediate stability |
| ... (Δ⁶ to Δ⁹ isomers) | Δ⁶–Δ⁹ | Progressively more central triple bonds; lower polarity |
Key Findings :
- Terminal alkynes (e.g., Δ³) undergo faster reactions in copper-catalyzed azide-alkyne cycloaddition (CuAAC) compared to internal alkynes (Δ⁴–Δ⁹) due to steric accessibility .
- Internal isomers may exhibit higher thermal stability, making them suitable for high-temperature industrial processes.
Chain-Length Analogs: Hexadecenoic Acid
3-Hexadecenoic acid (C₁₆H₃₀O₂, molecular weight 254.41 g/mol) is a 16-carbon unsaturated fatty acid with a double bond at the third position .
| Property | This compound | 3-Hexadecenoic Acid |
|---|---|---|
| Chain Length | 14 carbons | 16 carbons |
| Bond Type | Triple bond (Δ³) | Double bond (Δ³, cis/trans) |
| Molecular Weight | 224.18 g/mol | 254.41 g/mol |
| Reactivity | High (alkyne) | Moderate (alkene) |
| Physical State | Likely solid at room temp | Liquid (cis) or solid (trans) |
Key Findings :
- The longer chain in 3-hexadecenoic acid increases hydrophobicity, affecting lipid bilayer interactions in biological systems.
- The double bond allows for geometric isomerism (cis/trans), which influences melting points and solubility.
Functional Group Analogs: Hydroxy and Ester Derivatives
Methyl 3-Hydroxytetradecanoate
This compound (C₁₅H₃₀O₃, molecular weight 258.40 g/mol) features a hydroxyl group at the third carbon and an ester moiety .
| Property | This compound | Methyl 3-Hydroxytetradecanoate |
|---|---|---|
| Functional Groups | Carboxylic acid, alkyne | Ester, hydroxyl |
| Polarity | Moderate (acid) | High (ester and hydroxyl) |
| Applications | Reactive intermediates | Potential use in biofuels |
Key Findings :
- The hydroxyl group enhances solubility in polar solvents like water or ethanol.
- Esterification reduces acidity compared to carboxylic acids, making it more volatile and suitable for biodiesel applications.
Methyl Esters of Fatty Acids
Methyl esters, such as methyl tetradecanoate (C₁₅H₃₀O₂), are derivatives where the carboxylic acid group is replaced by an ester .
| Property | This compound | Methyl Tetradecanoate |
|---|---|---|
| Acidity | High (pKa ~4.5–5) | None (ester) |
| Volatility | Low | High |
| Industrial Use | Specialty chemicals | Biodiesel, surfactants |
Key Findings :
- Esters are less reactive toward nucleophiles but more volatile, enabling use in fuel additives.
Q & A
Q. How does this compound interact with lipid membranes, and what experimental models are suitable for studying its biological mechanisms?
- Methodological Answer : Use liposome-based assays to study membrane permeability or fluorescence anisotropy to assess lipid bilayer disruption. For in vitro models, immortalized cell lines (e.g., HEK-293) treated with physiologically relevant concentrations (1–100 µM) can elucidate cytotoxicity. Include negative controls (e.g., untreated cells) and validate findings with orthogonal methods like confocal microscopy or electrophysiology .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., solvent choice, cell line variability). Employ factorial experimental designs to isolate dose-dependent effects from solvent toxicity. Meta-analyses using heterogeneity metrics (I², H²) quantify variability across studies, while sensitivity analyses exclude outliers .
Q. What statistical approaches address heterogeneity in data from studies on this compound’s metabolic effects?
- Methodological Answer : Random-effects meta-regression models account for between-study variance. Pre-specify subgroup analyses (e.g., animal vs. human models) and use Cochran’s Q-test to assess heterogeneity. For in vivo data, mixed-effects models with covariates (e.g., age, diet) improve generalizability .
Q. How can multidisciplinary approaches enhance the study of this compound’s role in signaling pathways?
- Methodological Answer : Integrate omics technologies (proteomics, metabolomics) with computational docking simulations to map binding affinities for receptors like PPAR-γ. Validate predictions using CRISPR/Cas9 gene-edited cell lines and phospho-specific antibodies in Western blotting. Collaborative workflows should define milestones for data integration and peer validation .
Q. What strategies ensure reproducibility when scaling up this compound assays from in vitro to in vivo models?
- Methodological Answer : Standardize pharmacokinetic parameters (e.g., bioavailability, half-life) using LC-MS/MS in plasma samples. Use power analysis to determine cohort sizes in animal studies, and blind experimenters to treatment groups. Publish raw datasets and analytical codes in open repositories to enable third-party verification .
Q. How should researchers ethically address discrepancies between preliminary and published data on this compound?
- Methodological Answer : Adhere to COPE guidelines by documenting all iterations of data analysis in lab notebooks. Conduct post-hoc audits to identify unintentional biases. If contradictions persist, publish errata or correspondence letters with transparent re-analyses, citing original datasets and methodological limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
